GASA protein
Description
Properties
CAS No. |
167679-73-4 |
|---|---|
Molecular Formula |
C15H13ClF3NO |
Synonyms |
GASA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Sequence Similarity and Phylogenetic Relationships
GASA proteins exhibit varying degrees of sequence conservation across species. For example:
- Lily (Lilium davidii): LdGASA1 shares 40–70% amino acid sequence similarity with GASA proteins from onion (Allium cepa), asparagus (Asparagus officinalis), and grapevine (Vitis vinifera) .
- Grapevine : The GASA family has three clades (G1, G2, G3) with intra-clade similarity indices of 59.4%, 57.4%, and 20.23%, respectively. The overall similarity across all 14 grapevine GASA proteins is 16.87% .
- Cotton : Phylogenetic analysis grouped 132 GASA proteins into four clades, with close relationships observed between Gossypium barbadense and G. hirsutum .
Table 1: Sequence Similarity of GASA Proteins Across Species
| Species | Clade/Group | Similarity Index (%) | Key Reference |
|---|---|---|---|
| Grapevine (Vitis) | G1 | 59.4 | |
| Grapevine (Vitis) | G2 | 57.4 | |
| Grapevine (Vitis) | G3 | 20.23 | |
| Cotton (Gossypium) | Group 1–4 | 45–85 (intra-group) |
Phylogenetic studies reveal that monocot GASA genes (e.g., rice, maize) cluster more closely than dicot genes (e.g., tomato, Arabidopsis), suggesting lineage-specific diversification . For instance, Theobroma cacao GASA proteins group into five clades, with one member (tcGASA16) showing closer affinity to Arabidopsis than other cacao GASA genes .
Structural Motifs and Domain Conservation
The GASA domain is universally conserved, but additional motifs drive functional divergence:
- Cucurbitaceae : Motifs 1 and 3 are present in all GASA proteins, while motif 5 is unique to the G1 subgroup .
- Tomato : All 17 SlGASA proteins contain motifs 1–3, with motif 3 linked to signal peptide function .
- Prunus mume : PmGASA proteins share 12-cysteine residues but differ in N-terminal motifs, influencing hormone-responsive expression .
Table 2: Conserved Motifs in GASA Proteins
| Species | Conserved Motifs | Functional Role | Reference |
|---|---|---|---|
| Tomato | 1, 2, 3 | GASA domain, signal peptide | |
| Cucurbitaceae | 1, 3, 5 | Hormone response, stress | |
| Common Bean | Variable | miRNA targeting (e.g., miR164) |
Gene Duplication and Family Expansion
Segmental and tandem duplications are key drivers of GASA family expansion:
- Cotton : Segmental duplication expanded the GASA family in Gossypium barbadense (33 genes) and G. hirsutum (38 genes) .
- Cacao (Theobroma cacao) : Nine tcGASA genes arose from segmental duplication, forming four pairs .
- Peanut (Arachis hypogaea) : Tandem duplication generated 17 AhGASA genes, influencing pod development .
Functional Diversity and Cross-Species Comparisons
- Hormone Crosstalk :
- Stress Responses :
- Developmental Roles :
Preparation Methods
Tissue Homogenization and Initial Processing
Native GASA proteins are often extracted from plant or animal tissues through mechanical disruption. For example, human liver-derived galactosylceramide sulfatase (GSase) activator—a functionally analogous protein—was homogenized in 0.2 M sodium acetate buffer (pH 4.8) with n-butanol to solubilize membrane-bound proteins. The homogenate was stirred for 24 hours to maximize protein release, followed by centrifugation at 10,000 × g for 30 minutes to remove debris.
Key Considerations:
Fractional Precipitation with Acetone
Crude extracts are often subjected to acetone precipitation to remove contaminants. In GSase activator purification, 40% acetone saturation precipitated high-molecular-weight proteins, while the target protein remained in the supernatant. Increasing acetone to 70% precipitated the activator, yielding a 2% recovery rate.
Optimization Challenges:
Gel Filtration Chromatography
Size-exclusion chromatography (SEC) on Sephadex matrices resolves proteins by molecular weight. GSase activator purification employed sequential SEC on Sephadex G-100 and G-50 columns, eluting with 0.2 M ammonium acetate (pH 4.8). The activator (≈22 kDa) was separated from arylsulfatase A (≈120 kDa), achieving a 1,700-fold purification.
Technical Parameters:
| Column Type | Resolution Range (kDa) | Elution Buffer |
|---|---|---|
| Sephadex G-100 | 10–150 | 0.2 M ammonium acetate, pH 4.8 |
| Sephadex G-50 | 1–30 | 0.2 M ammonium acetate, pH 4.8 |
Preparative Polyacrylamide Gel Electrophoresis (PAGE)
Final purification of GSase activator utilized preparative PAGE under non-denaturing conditions (2% resolving gel, pH 8.8). Protein extracted from gel slices exhibited homogeneity, confirmed by a single band in analytical PAGE.
Limitations:
-
Scalability : PAGE is labor-intensive and unsuitable for large-scale production.
-
Protein Recovery : Electroelution or gel slicing reduces yields by 20–30%.
Recombinant Production of GASA Proteins in E. coli
Cloning and Vector Design
The durum wheat TdGASA1 gene was cloned into the pET28a(+) vector, which includes a His-tag for affinity purification. The open reading frame (ORF) was optimized for codon usage in E. coli BL21(DE3) cells to enhance expression.
Cloning Workflow:
Induction and Protein Expression
Recombinant TdGASA1 expression was induced with 0.5 mM IPTG at 37°C for 4–6 hours. SDS-PAGE confirmed a 11 kDa band, consistent with the predicted molecular weight.
| Parameter | Value |
|---|---|
| Induction Temperature | 37°C |
| IPTG Concentration | 0.5 mM |
| Induction Duration | 4–6 h |
| Protein Yield | 0.55 mg/mL |
Affinity Chromatography and Tag Removal
The His-tagged protein was purified using Ni-NTA resin under native conditions. Imidazole (250 mM) eluted the bound protein, followed by dialysis to remove contaminants. Thrombin cleavage excised the His-tag, yielding tag-free TdGASA1.
Critical Steps:
-
Imidazole Gradient : Stepwise increments (20–250 mM) prevent co-elution of non-specific proteins.
-
Tag Removal Efficiency : >90% cleavage confirmed by Western blot.
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Source | Yield | Purity | Time Required |
|---|---|---|---|---|
| Native Extraction | Human liver | 2% | Homogeneous (PAGE) | 7–10 days |
| Recombinant | E. coli | 0.55 mg/mL | >90% (SDS-PAGE) | 3–4 days |
Functional Integrity Assessment
-
Enzymatic Assays : GSase activator activity was measured using [³H]galactosylceramide sulfatase hydrolysis.
-
Antimicrobial Activity : Recombinant TdGASA1 inhibited Fusarium graminearum growth at 50 µg/mL.
Challenges and Innovations in GASA Protein Preparation
Q & A
Basic: What methodologies are recommended for identifying GASA gene family members in plant genomes?
To identify GASA genes, researchers typically use homology-based approaches combining Hidden Markov Models (HMMs) and BLAST searches. For example:
- HMM profiles (e.g., PF02704 GASA domain) are used to scan genome databases. Manual curation ensures the presence of conserved domains and signal peptides .
- BLASTP against reference GASA proteins (e.g., from Arabidopsis or tomato) helps retrieve homologous sequences .
- Domain validation via tools like CDD or SMART confirms structural integrity .
Example: In tomato, 17 GASA genes were identified using HMM and manual validation of signal peptides .
Basic: What structural features distinguish GASA proteins?
GASA proteins are characterized by:
- N-terminal signal peptides (18–29 amino acids) for secretion.
- Variable middle regions rich in polar residues.
- C-terminal GASA domain (PF02704) with conserved motifs (e.g., 12-cysteine residues) .
Methodological note: Use MEME Suite or Pfam to identify conserved motifs (e.g., motifs 1–3 in tomato GASA) .
Advanced: How can researchers analyze GASA gene expression patterns under abiotic/biotic stress?
- qRT-PCR : Validate stress-responsive candidates (e.g., LdGASA1 in lily shows differential expression during bulb development ).
- RNA-seq : Genome-wide studies in rice and tomato reveal stress-specific expression (e.g., SlGASA13/17 upregulated during fruit ripening ).
- Cis-element analysis : Tools like PlantCARE identify stress-responsive promoters (e.g., ABA-, salt-, or pathogen-responsive elements in grapevine GASA promoters ).
Advanced: What computational tools predict GASA protein structures and functional sites?
- Homology modeling : Use Phyre2 in "intensive mode" with PDB templates (e.g., modeling Pvul-GASA proteins in common bean ).
- Active site prediction : GASS-WEB scans protein structures against catalytic/binding site templates from CSA databases .
Limitation: Structural variations may arise due to divergent middle regions .
Advanced: How to functionally characterize GASA genes using genetic mutants?
- Overexpression/Knockout lines : Study phenotypes under stress. For example, Arabidopsis GASA14 mutants show reduced germination under ABA/paclobutrazol, while overexpressors resist ROS accumulation .
- CRISPR-Cas9 : Target GASA genes in model plants (e.g., tomato SlGASA1 regulates ethylene biosynthesis via FUL1 interaction ).
- Dual-luciferase assays : Test transcriptional regulation (e.g., GASA4 in citrus induced by viral infection ).
Advanced: How to investigate GASA regulatory networks in hormone signaling?
- Yeast two-hybrid (Y2H) : Identify interactors (e.g., SlGASA1 binds FUL1 to repress ACS2/ACO1 in ethylene biosynthesis ).
- ChIP-seq : Map transcription factor binding to GASA promoters (e.g., DELLA proteins repress GASA14 in GA signaling ).
- DAP-seq : Profile DNA-binding proteins regulating GASA expression .
Advanced: What explains contradictory findings in GASA gene counts across species?
Discrepancies arise from:
- Identification criteria : Some studies exclude genes lacking signal peptides , while others use relaxed thresholds .
- Evolutionary divergence : Monocots (e.g., rice) show higher GASA diversity than dicots .
Example: 92 GASA genes clustered across 12 phylogenetic groups in a pan-plant study , versus 17 in tomato .
Advanced: How to study post-translational modifications (PTMs) of GASA proteins?
- Phosphoproteomics : Enrich phosphorylated peptides via LC-MS/MS (e.g., Snakin-1 in potato undergoes phosphorylation ).
- Ubiquitination assays : Use MG132-treated plants to stabilize ubiquitinated GASA proteins .
- Bioinformatics : Predict PTMs using tools like NetPhos or PlantPTM .
Advanced: What role do GASA proteins play in ROS signaling during stress?
- DAB/NBT staining : Visualize ROS accumulation in mutants (e.g., GASA14 overexpressors suppress H2O2 levels ).
- Transcriptomics : Link GASA expression to ROS-related genes (e.g., PRGL in gerbera regulates cell wall integrity ).
- Electrophoretic mobility shift assay (EMSA) : Test GASA binding to ROS-responsive promoters .
Advanced: How to integrate multi-omics data for GASA functional annotation?
- Co-expression networks : Use WGCNA to cluster GASA genes with stress-responsive modules .
- Proteomics : Compare GASA abundance in subcellular fractions (e.g., cytoplasmic localization of LdGASA1 ).
- Machine learning : Train classifiers on RNA-seq and phenotypic data to predict GASA roles .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
